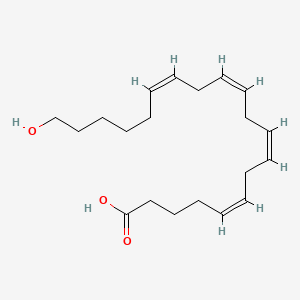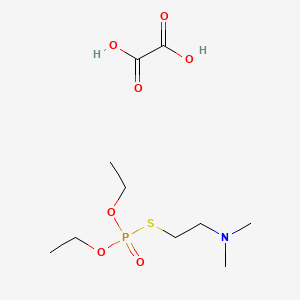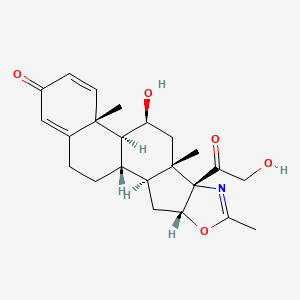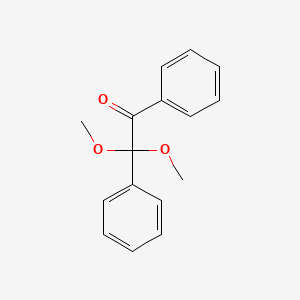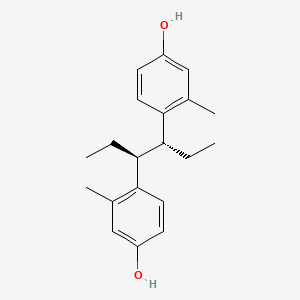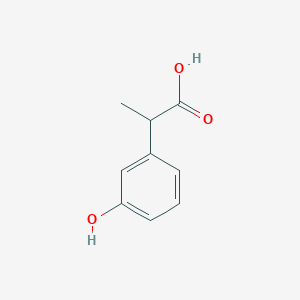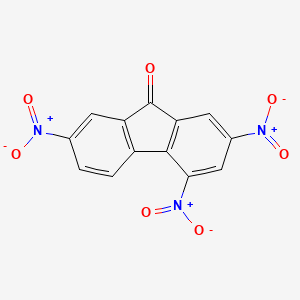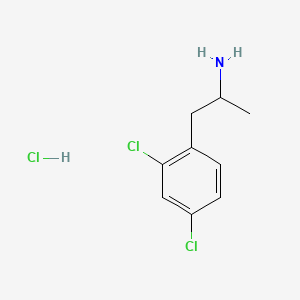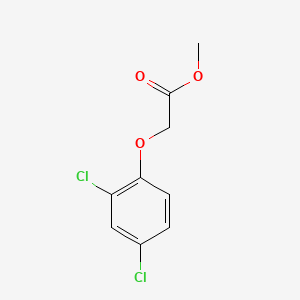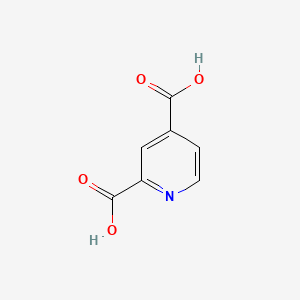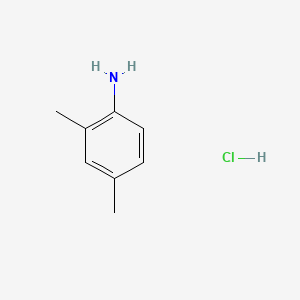![molecular formula C10H26N2O6P2 B1664074 [2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester CAS No. 34008-16-7](/img/structure/B1664074.png)
[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester
Overview
Description
[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester is a phosphorus-containing organic compound It is characterized by the presence of two diethoxy-phosphorylamino groups attached to an ethyl-phosphoramidic acid diethyl ester backbone
Mechanism of Action
Target of Action
This compound is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are molecules that target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
C2-Bis-phosphoramidic acid diethyl ester, as a PROTAC linker, forms a bridge between the E3 ubiquitin ligase and the target protein . This brings the target protein in close proximity to the E3 ligase, which tags the target protein with ubiquitin . The ubiquitin tag signals for the protein to be degraded by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of C2-Bis-phosphoramidic acid diethyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within the cell . By directing specific proteins for degradation, PROTACs can modulate biochemical pathways in which these proteins are involved .
Pharmacokinetics
As a PROTAC linker, its bioavailability would depend on the properties of the ligands it is connected to, as well as the characteristics of the target protein and E3 ligase .
Result of Action
The result of the action of C2-Bis-phosphoramidic acid diethyl ester is the degradation of the target protein . This can lead to changes in cellular processes in which the target protein is involved . The specific effects would depend on the identity of the target protein .
Action Environment
The action of C2-Bis-phosphoramidic acid diethyl ester, like all PROTACs, is influenced by various environmental factors within the cell . These include the concentrations of the target protein and E3 ligase, the activity of the proteasome, and the presence of other proteins that may interact with the PROTAC or its targets . The stability and efficacy of the PROTAC can also be affected by factors such as pH and temperature .
Preparation Methods
The synthesis of [2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester involves several steps. One common method includes the reaction of diethyl phosphoramidate with diethyl phosphite in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and substituted phosphoramidates.
Scientific Research Applications
[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: It is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to [2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester include other phosphoramidates and phosphonates. These compounds share similar chemical properties but differ in their specific functional groups and applications. For example, diethyl benzylphosphonates are used as antimicrobial agents , while dibenzophospholes are studied for their optoelectronic properties
Properties
IUPAC Name |
N,N'-bis(diethoxyphosphoryl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-10H2,1-4H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGADUQWRPABXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NCCNP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



